molecular formula C19H18N4S B13371753 6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371753
M. Wt: 334.4 g/mol
InChI Key: FZZYOUDCQCUSNG-UHFFFAOYSA-N
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Description

6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound belongs to the class of triazolothiadiazoles, which are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with hydrazine derivatives. One common method involves the reaction of phenylthiosemicarbazide with ethyl bromoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or other suitable solvents.

Industrial Production Methods

the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Comparison with Similar Compounds

6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds in the triazolothiadiazole family:

Properties

Molecular Formula

C19H18N4S

Molecular Weight

334.4 g/mol

IUPAC Name

6-(1,1-diphenylethyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4S/c1-3-16-20-21-18-23(16)22-17(24-18)19(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

FZZYOUDCQCUSNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C(C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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